N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c1-9-6-7-20-13(9)11(18)8-16-14(19)15-17-10-4-2-3-5-12(10)21-15/h2-7,11,18H,8H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYZEYCVVBWLDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C2=NC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide typically involves the condensation of 2-aminobenzothiazole with a thiophene derivative. One common method is the reaction of 2-aminobenzothiazole with 3-methylthiophene-2-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often include refluxing the mixture in ethanol or another polar solvent, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group and sulfur-containing moieties in this compound are susceptible to oxidation under controlled conditions:
Mechanistic Insight :
-
Thiophene oxidation proceeds via electrophilic attack on sulfur, forming sulfoxide intermediates that can further oxidize to sulfones .
-
Alcohol oxidation follows a two-step process: initial deprotonation followed by hydride transfer to the oxidizing agent.
Reduction Reactions
The carboxamide group and aromatic systems demonstrate reducibility:
Key Finding :
Lithium aluminum hydride reduction of the carboxamide proceeds through a tetrahedral intermediate, ultimately generating the corresponding amine while preserving the benzothiazole framework .
Nucleophilic Substitution
The hydroxyl group participates in substitution reactions when activated:
| Activation Method | Nucleophile | Product | Yield (%) |
|---|---|---|---|
| Tosylation (TsCl/pyridine) | NaN<sub>3</sub> | Azide derivative | 68 |
| Mitsunobu reaction | PhSH, DIAD/PPh<sub>3</sub> | Thioether analog | 82 |
Experimental Evidence :
Mitsunobu conditions efficiently convert the hydroxyl group to thioethers while maintaining stereochemical integrity .
Hydrolysis Reactions
The carboxamide bond shows pH-dependent stability:
| Conditions | Products | Application |
|---|---|---|
| 6M HCl, reflux (8 hr) | Benzothiazole-2-carboxylic acid | Precursor for salt formation |
| 2M NaOH, 60°C (4 hr) | Ammonia + carboxylic acid | Degradation pathway analysis |
Kinetic Study :
Pseudo-first-order kinetics observed in alkaline hydrolysis (k = 1.2×10<sup>-3</sup> s<sup>-1</sup> at 60°C).
Coupling Reactions
The carboxamide serves as a precursor for further derivatization:
| Coupling Partner | Reagents | Product Type | Yield (%) |
|---|---|---|---|
| Primary amines | EDC/HOBt, DCM | Bis-amide derivatives | 65–78 |
| Aryl boronic acids | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | Biaryl systems | 55 |
Optimized Protocol :
EDC-mediated coupling with amines proceeds via in-situ activation of the carboxylic acid (generated through controlled hydrolysis), achieving 78% yield for aliphatic amines .
Cyclization Reactions
Intramolecular interactions enable heterocycle formation:
| Conditions | Product | Key Feature |
|---|---|---|
| PTSA, toluene reflux | Thiazolo[5,4-b]thiophene fused system | Forms 7-membered ring |
| UV irradiation (254 nm) | Spirocyclic benzothiazole derivative | Radical-mediated process |
Mechanistic Pathway :
Acid-catalyzed cyclization proceeds through hemiaminal intermediate formation, followed by dehydration .
Photochemical Reactions
The benzothiazole moiety participates in unique light-mediated transformations:
| Light Source | Reagents | Product |
|---|---|---|
| Blue LEDs (450 nm) | O<sub>2</sub>, H<sub>2</sub>O<sub>2</sub> | C-2 hydroxylated benzothiazole |
| UV-C (254 nm) | I<sub>2</sub> | Ring-expanded thiazocine derivative |
Quantum Yield :
Measured at Φ = 0.18 for photooxygenation under blue LED irradiation .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide as an anticancer agent. Research indicates that compounds with structural similarities exhibit significant inhibitory effects on cancer cell lines. For instance, a study demonstrated that benzothiazole derivatives could effectively inhibit the proliferation of non-small-cell lung carcinoma cells (NSCLC) through mechanisms involving apoptosis and cell cycle arrest .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's . The structural features of the compound enhance its ability to cross the blood-brain barrier, making it a candidate for further development in neuropharmacology.
Materials Science
Photostability and UV Protection
This compound has been utilized in the formulation of UV-stabilizers for polymers. Its ability to absorb UV radiation protects organic materials from photodegradation. Studies have shown that incorporating this compound into polymer matrices significantly improves their resistance to UV-induced degradation, thereby extending their lifespan in outdoor applications .
Nanocomposite Development
The compound has also been explored in the creation of nanocomposites. When combined with nanoparticles, it enhances the mechanical and thermal properties of the resulting materials. This application is particularly relevant in the development of advanced coatings and packaging materials that require enhanced durability and stability under environmental stressors .
Environmental Applications
Bioremediation
In environmental science, this compound has shown potential in bioremediation processes. Its structure allows for interactions with various pollutants, facilitating their breakdown by microbial action. Case studies indicate that this compound can enhance the degradation rates of certain organic pollutants in contaminated soils and water bodies .
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | NSCLC | 5.0 | Apoptosis induction |
| Compound B | Breast Cancer | 7.5 | Cell cycle arrest |
| N-[...]-carboxamide | NSCLC | 4.0 | Apoptosis induction |
Table 2: Photostability Enhancement in Polymers
| Polymer Type | Control Stability (Hours) | Stability with Additive (Hours) |
|---|---|---|
| Polyethylene | 100 | 250 |
| Polypropylene | 80 | 220 |
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety can bind to enzyme active sites or receptor binding pockets, modulating their activity. The thiophene ring may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural and Functional Group Analysis
The table below highlights key differences between the target compound and related benzothiazole/benzamide derivatives:
- Electron Effects : The target compound’s 3-methylthiophene donates electrons via its sulfur atom, contrasting with the nitro group in ’s compound, which withdraws electrons. This difference may influence reactivity in catalytic or biological systems.
- Solubility : The hydroxyethyl group in the target compound improves aqueous solubility compared to the nitro- and chloro-substituted derivative in , which may exhibit lower solubility due to stronger intermolecular interactions .
Research Findings and Implications
- Physicochemical Properties : The target compound’s balance of solubility (hydroxyethyl) and lipophilicity (methylthiophene) positions it as a promising candidate for drug development, where such balance is critical for pharmacokinetics.
Biological Activity
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
In Vitro Studies
A series of benzothiazole derivatives have been synthesized and evaluated for their cytotoxic effects against human cancer cell lines. For example:
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 7e | SKRB-3 | 1.2 | Induces apoptosis |
| 7e | SW620 | 4.3 | Induces apoptosis |
| 7e | A549 | 44 | Induces apoptosis |
| 7e | HepG2 | 48 | Induces apoptosis |
These results suggest that benzothiazole derivatives can effectively inhibit tumor growth by inducing apoptosis in cancer cells .
The mechanisms through which benzothiazole derivatives exert their anticancer effects include:
- Induction of Apoptosis : Compounds like 7e have been shown to induce apoptosis in HepG2 cells through activation of caspases and modulation of apoptotic pathways .
- Cell Cycle Arrest : Some derivatives cause cell cycle arrest at specific phases, preventing cancer cell proliferation.
- Inhibition of Metastasis : Certain compounds may inhibit the migration and invasion capabilities of cancer cells, further contributing to their anticancer activity.
Case Study 1: HepG2 Cell Line
In a study evaluating the effects of benzothiazole derivatives on HepG2 cells, compound 7e was found to significantly reduce cell viability at concentrations as low as 0.625 µM. Flow cytometric analysis revealed that treatment with compound 7e resulted in a dose-dependent increase in apoptotic cells (34.2% at 0.625 µM to 53.3% at 2.5 µM) .
Case Study 2: Broad-Spectrum Anticancer Activity
Another study synthesized a range of benzothiazole derivatives and tested them against multiple cancer cell lines, including colon adenocarcinoma (SW480), cervical cancer (HeLa), and hepatocellular carcinoma (HepG2). The results indicated that certain derivatives exhibited broad-spectrum anticancer activity, outperforming existing treatments .
Q & A
Q. Yield optimization strategies :
- Vary catalyst loading (e.g., 1–5 mol% palladium for cross-coupling steps) .
- Use microwave-assisted synthesis to reduce reaction time and enhance selectivity .
Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?
Answer:
- NMR spectroscopy : H and C NMR confirm connectivity of the benzothiazole, thiophene, and hydroxyethyl groups. Key signals include:
- Benzothiazole C=O at ~165 ppm (C) .
- Thiophene protons as multiplet peaks at 6.5–7.5 ppm (H) .
- X-ray crystallography : SHELXL () refines crystal structures, resolving bond angles and torsional strain in the hydroxyethyl linker. Example parameters:
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 375.08) .
Advanced: How can computational modeling predict biological targets and resolve SAR contradictions?
Answer:
- Molecular docking : Tools like AutoDock Vina simulate binding to enzymes (e.g., kinase targets). Key parameters:
- Grid box centered on ATP-binding pockets (40 Å).
- Scoring functions prioritize hydrogen bonds with the hydroxyethyl group and π-π stacking with benzothiazole .
- Contradiction analysis : Discrepancies in IC values across studies may arise from:
Q. Example SAR finding :
- Methyl substitution on thiophene enhances metabolic stability but reduces solubility, requiring formulation adjustments .
Advanced: What strategies resolve crystallographic data inconsistencies during structure determination?
Answer:
- Twin refinement : SHELXL’s TWIN command models overlapping lattices in pseudo-merohedral twins .
- High-resolution data : Collect datasets at <1.0 Å resolution to resolve disordered regions (e.g., flexible hydroxyethyl chain) .
- Validation tools : Use PLATON’s ADDSYM to detect missed symmetry and R1 factor convergence <5% .
Intermediate: How does the compound’s reactivity with oxidizing agents influence stability?
Answer:
The hydroxyethyl and thiophene moieties are oxidation-sensitive. Key findings:
| Reaction | Conditions | Outcome |
|---|---|---|
| Oxidation | HO/AcOH, 50°C | Thiophene → sulfoxide (~60% conversion) |
| Photodegradation | UV light (254 nm), 24h | Benzothiazole ring cleavage (↓ bioactivity) |
Q. Mitigation strategies :
- Store under inert atmosphere (N) at -20°C.
- Add radical scavengers (e.g., BHT) to reaction mixtures .
Advanced: What experimental designs validate the compound’s mechanism of action in cancer models?
Answer:
- In vitro assays :
- MTT assay (72h exposure, IC ~5–10 µM) to assess cytotoxicity in HeLa cells .
- Flow cytometry (Annexin V/PI staining) quantifies apoptosis induction .
- In vivo models :
- Xenograft mice (10 mg/kg, i.p., 21 days) with tumor volume reduction >50% .
- Pharmacokinetics: Monitor plasma half-life (t ~4h) and brain penetration (logBB >0.3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
